1-Benzocyclobutenecarbonitrile
Overview
Description
1-Benzocyclobutenecarbonitrile is an organic compound with the molecular formula C₉H₇N and a molecular weight of 129.1586 g/mol . It is characterized by a benzene ring fused to a cyclobutene ring, with a nitrile group attached to the cyclobutene ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications.
Mechanism of Action
Target of Action
It is known that 1-benzocyclobutenecarbonitrile is used as a precursor for r-cyano- or r-keto-substituted o-quinodimethanes , which are highly reactive dienes that can interact with a wide range of dienophiles .
Mode of Action
This compound undergoes efficient ring-opening under high temperature and pressure conditions to generate ortho-quinodimethanes . These ortho-quinodimethanes subsequently react with various dienophiles in a Diels–Alder cycloaddition to form complex heterocyclic ring systems .
Biochemical Pathways
The compound’s ability to generate ortho-quinodimethanes and participate in diels–alder cycloadditions suggests that it may influence a variety of biochemical processes, particularly those involving the synthesis of complex heterocyclic compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the generation of ortho-quinodimethanes and the formation of complex heterocyclic ring systems through Diels–Alder cycloadditions . These reactions can lead to the synthesis of a wide range of compounds, potentially influencing various cellular processes.
Action Environment
The action of this compound is significantly influenced by environmental factors such as temperature and pressure . High temperature and pressure conditions facilitate the efficient ring-opening of this compound and the subsequent generation of ortho-quinodimethanes . Therefore, the efficacy and stability of this compound are likely to be highly dependent on these environmental conditions.
Biochemical Analysis
Biochemical Properties
1-Benzocyclobutenecarbonitrile plays a significant role in biochemical reactions, particularly in the formation of complex heterocyclic compounds through Diels–Alder cycloadditions . This compound interacts with enzymes and proteins that facilitate these cycloadditions, such as ortho-quinodimethanes, which are generated through the ring-opening of benzocyclobutenes . The interactions between this compound and these biomolecules are crucial for the synthesis of various biologically active compounds.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that regulate cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . For example, it can inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites. Conversely, it can activate other enzymes, enhancing their catalytic activity and promoting the synthesis of desired compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting the synthesis of specific biomolecules . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. Enzymes such as cytochrome P450 may play a role in the metabolism of this compound, converting it into different metabolites with distinct biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in various cellular compartments. The distribution of this compound can affect its activity and function, influencing the overall biochemical response of cells to this compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with biomolecules and its role in biochemical reactions.
Preparation Methods
1-Benzocyclobutenecarbonitrile can be synthesized through several methods. One common synthetic route involves the cyclization of ortho-alkynylbenzyl cyanides under specific reaction conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
1-Benzocyclobutenecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group, forming new compounds.
Cycloaddition: This compound can undergo Diels-Alder reactions with dienophiles to form complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include amines, carboxylic acids, and heterocyclic compounds .
Scientific Research Applications
1-Benzocyclobutenecarbonitrile has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Comparison with Similar Compounds
1-Benzocyclobutenecarbonitrile can be compared with other similar compounds, such as:
1-Benzocyclobutenecarboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
Benzocyclobutene: Lacks the nitrile group, making it less reactive in certain types of reactions.
Cyclobutanecarbonitrile: Similar nitrile group but lacks the fused benzene ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its fused ring structure and the presence of the nitrile group, which imparts specific reactivity and makes it valuable for synthesizing complex molecules.
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIDKRPZJBUHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987531 | |
Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6809-91-2 | |
Record name | 1-Benzocyclobutenecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzocyclobutenecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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